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molecular formula C6H7F5O2 B136343 5,5,6,6,6-Pentafluorohexanoic acid CAS No. 148043-70-3

5,5,6,6,6-Pentafluorohexanoic acid

Cat. No. B136343
M. Wt: 206.11 g/mol
InChI Key: VQNQZVLVFCPHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552068B1

Procedure details

Concentrated sulfuric acid (350 ml) was slowly added dropwise to 5,5,6,6,6-pentafluorohexanecarbonitrile (108 g, 577.20 mmol) at 0° C., and the resulting mixture was stirred for 3 hours at room temperature. Water (350 ml) was slowly added dropwise to this mixture at 0° C., followed by heating under reflux for 12 hours. After cooling to room temperature, water was added to the reaction mixture, which was then extracted three times with dichloromethane. The combined organic layers were washed with water and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 5,5,6,6,6-pentafluorohexanoic acid (95.8 g, Yield 85%).
Quantity
350 mL
Type
reactant
Reaction Step One
Name
5,5,6,6,6-pentafluorohexanecarbonitrile
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[F:6][C:7]([F:18])([C:14]([F:17])([F:16])[F:15])[CH2:8][CH2:9][CH2:10][CH2:11]C#N.[OH2:19]>>[F:6][C:7]([F:18])([C:14]([F:17])([F:16])[F:15])[CH2:8][CH2:9][CH2:10][C:11]([OH:2])=[O:19]

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
5,5,6,6,6-pentafluorohexanecarbonitrile
Quantity
108 g
Type
reactant
Smiles
FC(CCCCC#N)(C(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
was then extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(CCCC(=O)O)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 95.8 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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